molecular formula C15H10F4O2 B596271 Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate CAS No. 1365271-42-6

Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate

Cat. No. B596271
M. Wt: 298.237
InChI Key: FPIJQZDDAVVHKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is a compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The trifluoromethyl group can be introduced into compounds through various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Trifluoromethyl ethers and trifluoromethyl aromatics can be converted into trifluoromethyl compounds by treatment with antimony trifluoride/antimony pentachloride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .

Scientific Research Applications

In addition, the compound you mentioned might be used in the synthesis of fluorinated metal–organic frameworks (F-MOFs) . F-MOFs are a class of porous crystalline materials based on the ordered connection of metal centers or metal clusters by organic linkers with comprehensive functionalities . The insertion of polar M–F and C–F bonds in the MOF structure may confer several advantages in terms of interaction with gaseous molecules and the compounds can find application in gas sorption and separation .

  • Pharmaceuticals and Drugs

    • The trifluoromethyl group is often used in pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . Some notable drugs containing trifluoromethyl groups include efavirenz (Sustiva), an HIV reverse transcriptase inhibitor; fluoxetine (Prozac), an antidepressant; and celecoxib (Celebrex), a nonsteroidal anti-inflammatory drug .
  • Antiviral Agents

    • Certain derivatives of indole, which is a part of the compound you mentioned, have been reported as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and showed inhibitory activity against influenza A .
  • Blood Coagulation Inhibitors

    • Some compounds similar to the one you mentioned have been found to be potent inhibitors of blood coagulation factor Xa . This could potentially be used in the treatment of conditions related to blood clotting.
  • Migraine Treatment

    • Ubrogepant, a medicament used for acute migraine with or without visual disturbances, contains a trifluoromethyl group .
  • Fluorinated Quinolines

    • Fluorinated quinolines, which could potentially be synthesized using your compound, have a wide range of applications in medicinal chemistry . They are used in the development of various pharmaceuticals due to their unique biological activities .
  • Organic Synthesis

    • The trifluoromethyl group is often used in organic synthesis . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Safety And Hazards

While specific safety data for “Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” is not available, related compounds such as 4-Nitro-3-(trifluoromethyl)aniline are considered hazardous . They are harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The trifluoromethyl group is often used in the development of new pharmaceuticals and drugs . It can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation . This suggests that “Methyl 4’-fluoro-3’-(trifluoromethyl)-[1,1’-biphenyl]-4-carboxylate” and similar compounds may have potential applications in the development of new drugs and pharmaceuticals.

properties

IUPAC Name

methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F4O2/c1-21-14(20)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)15(17,18)19/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIJQZDDAVVHKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60742838
Record name Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoate

CAS RN

1365271-42-6
Record name Methyl 4'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60742838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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